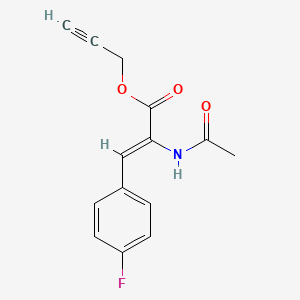
2-propyn-1-yl 2-(acetylamino)-3-(4-fluorophenyl)acrylate
Descripción general
Descripción
2-propyn-1-yl 2-(acetylamino)-3-(4-fluorophenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is also known as TFAA and is synthesized through a multistep reaction process.
Mecanismo De Acción
The mechanism of action of TFAA involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of pain and inflammation. By inhibiting the COX enzyme, TFAA reduces the production of prostaglandins, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
TFAA has been found to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and swelling. TFAA has been found to be well-tolerated in animal models and does not exhibit any significant toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TFAA is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of TFAA is its complex synthesis process, which makes it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on TFAA. One potential direction is the development of new drugs based on TFAA for the treatment of pain and inflammation. Another potential direction is the investigation of the potential anti-cancer properties of TFAA. There is also a need for further research on the mechanism of action of TFAA and its potential side effects.
Conclusion:
In conclusion, TFAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. TFAA exhibits potent anti-inflammatory and analgesic properties and has been found to be well-tolerated in animal models. However, the complex synthesis process of TFAA is a limitation for its large-scale production. There are several future directions for the research on TFAA, including the development of new drugs for the treatment of pain and inflammation and the investigation of its potential anti-cancer properties.
Aplicaciones Científicas De Investigación
TFAA has been extensively studied for its potential applications in medicine and biotechnology. One of the major applications of TFAA is in the development of new drugs. TFAA has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers and anti-inflammatory drugs.
Propiedades
IUPAC Name |
prop-2-ynyl (Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-3-8-19-14(18)13(16-10(2)17)9-11-4-6-12(15)7-5-11/h1,4-7,9H,8H2,2H3,(H,16,17)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBDRMFIPFPET-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)OCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(dimethylamino)-1-naphthyl]-2-phenoxypropanamide](/img/structure/B3931099.png)



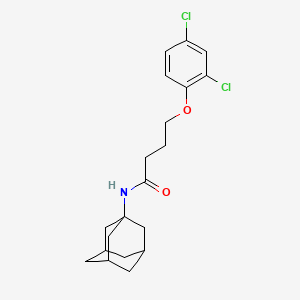

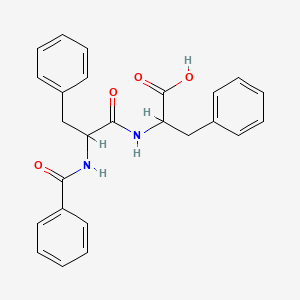

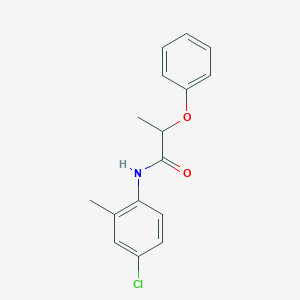
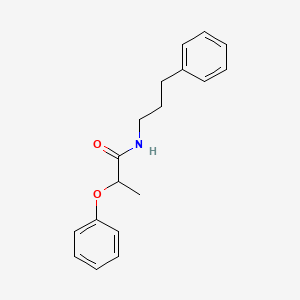
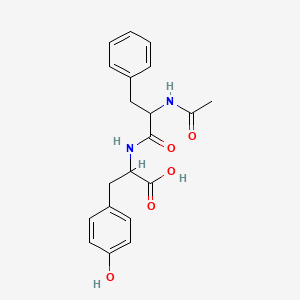

![N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide](/img/structure/B3931210.png)